Cycloheptatrienyl radical
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Overview
Description
The cycloheptatrienyl radical, also known as the tropyl radical, is an organic compound with the molecular formula C₇H₇. It is a resonance-stabilized radical derived from cycloheptatriene. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The cycloheptatrienyl radical can be synthesized through several methods. One common approach involves the pyrolysis of cycloheptatriene or norbornadiene in the presence of a carrier gas such as helium or neon. This process typically occurs in a flash-pyrolysis micro-reactor at temperatures starting from 1100 K . Another method involves the use of vacuum ultraviolet photoionization mass spectrometry to detect and identify the pyrolysis products .
Industrial Production Methods: While industrial-scale production methods for the this compound are not well-documented, the laboratory-scale synthesis methods mentioned above provide a foundation for potential industrial applications. The stability and reactivity of the radical under various conditions are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: The cycloheptatrienyl radical undergoes various types of chemical reactions, including:
Oxidation: The radical can react with oxygen to form cycloheptatrienyl oxide.
Reduction: It can be reduced to cycloheptatriene under specific conditions.
Substitution: The radical can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other substituting agents.
Major Products:
Oxidation: Cycloheptatrienyl oxide.
Reduction: Cycloheptatriene.
Substitution: Various substituted cycloheptatrienyl derivatives.
Scientific Research Applications
The cycloheptatrienyl radical has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of radical chemistry.
Medicine: The radical’s unique reactivity makes it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The cycloheptatrienyl radical exerts its effects through various mechanisms, primarily involving the polarization of C-H bonds. The radical’s resonance stabilization allows it to participate in a wide range of chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Cyclopentadienyl Radical: Another resonance-stabilized radical with a five-membered ring structure.
Benzyl Radical: A resonance-stabilized radical derived from toluene.
Vinylcyclopentadienyl Radical: A derivative of cyclopentadiene with a vinyl group.
Uniqueness: The cycloheptatrienyl radical is unique due to its seven-membered ring structure, which provides distinct resonance stabilization compared to other radicals. This unique structure allows it to participate in specific reactions that other radicals may not undergo .
Properties
CAS No. |
3551-27-7 |
---|---|
Molecular Formula |
C7H7 |
Molecular Weight |
91.13 g/mol |
InChI |
InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H |
InChI Key |
WIQYRPSOJMHAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C[CH]C=C1 |
Origin of Product |
United States |
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